

A Technical Guide to the Structure and Application of Tos-PEG2-OH

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Compound of Interest

Compound Name: **Tos-PEG2-OH**

Cat. No.: **B178733**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, properties, and applications of **Tos-PEG2-OH**, a bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The focus is on its role as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

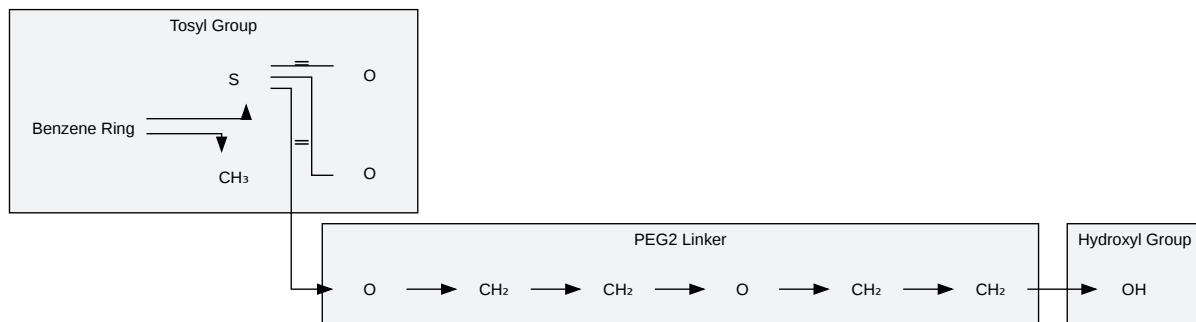
Core Chemical Structure

Tos-PEG2-OH, systematically named 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, is a molecule composed of three key functional components: a tosyl group, a polyethylene glycol (PEG) spacer, and a terminal hydroxyl group.

- **Tosyl (Tos) Group:** The tosyl group (p-toluenesulfonate) is derived from p-toluenesulfonic acid. It serves as an excellent leaving group in nucleophilic substitution reactions, making the position it is attached to highly reactive and amenable to modification.
- **PEG2 Spacer:** This is a short polyethylene glycol linker consisting of two repeating ethylene glycol units (-O-CH₂-CH₂-). The PEG spacer imparts hydrophilicity and flexibility to the molecule. This is crucial in applications like PROTACs, where it provides the necessary length and spatial orientation to connect two larger biomolecules effectively.^{[1][2]}
- **Hydroxyl (-OH) Group:** The terminal primary alcohol is a versatile functional group that can be readily used for further chemical conjugations, such as esterification or etherification, to

link the molecule to other chemical entities.

The combination of a reactive tosyl group on one end and a modifiable hydroxyl group on the other makes **Tos-PEG2-OH** a valuable heterobifunctional linker.



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Caption: Chemical structure of **Tos-PEG2-OH**.

Physicochemical Properties

The key quantitative data for **Tos-PEG2-OH** are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference(s) |
|-------------------|---|---|
| CAS Number | 118591-58-5 | [1] [3] |
| Molecular Formula | C ₁₁ H ₁₆ O ₅ S | [3] [4] |
| Molecular Weight | 260.31 g/mol | [4] [5] |
| Purity | ≥95% | [3] |
| Synonyms | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, Diethylene glycol mono-p-toluenesulfonate | [3] |

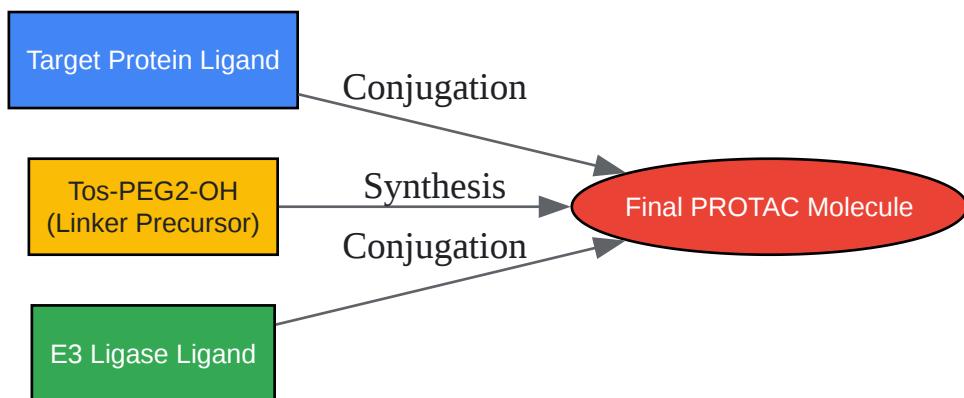
Applications in Drug Development: PROTAC Synthesis

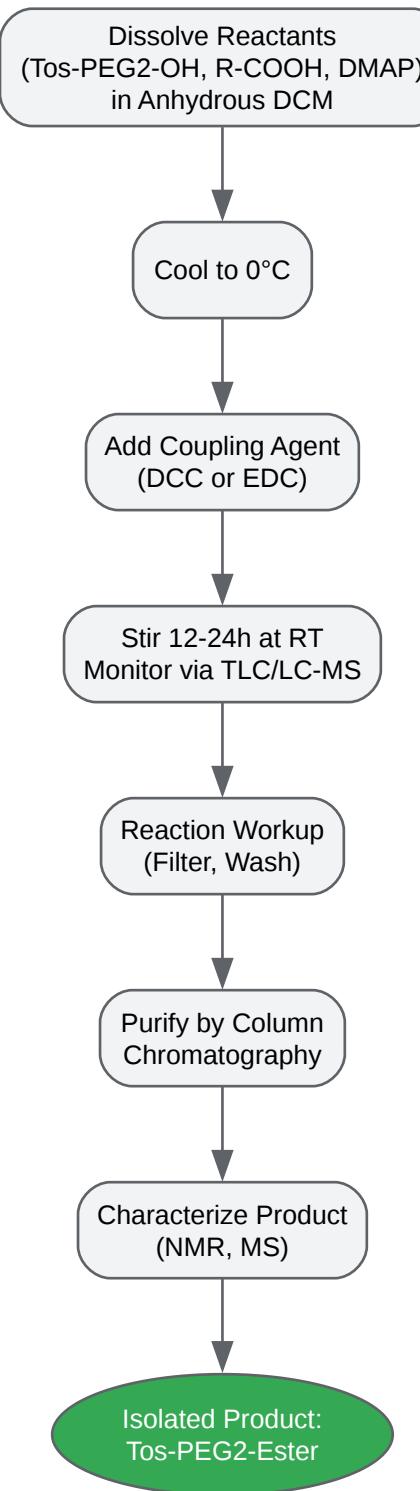
Tos-PEG2-OH is primarily employed as a PEG-based linker in the synthesis of PROTACs.[\[1\]](#)[\[2\]](#) PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease.

A PROTAC molecule consists of three parts:

- A ligand that binds to the target protein.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

Tos-PEG2-OH serves as this critical linker. Its PEG nature enhances solubility and provides the flexibility needed to bring the target protein and the E3 ligase into optimal proximity for ubiquitination and subsequent degradation.





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